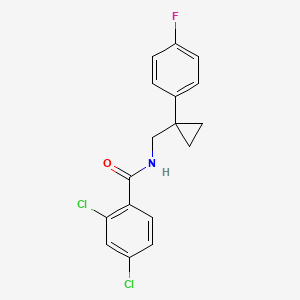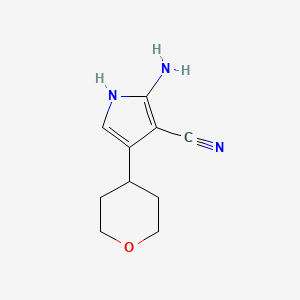
2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as AOPC and has a molecular formula of C10H11N3O2.
作用機序
The mechanism of action of AOPC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. AOPC has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. AOPC also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, AOPC has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
AOPC has been shown to have minimal toxicity and low cytotoxicity in vitro. Studies have demonstrated that AOPC can reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as colitis and arthritis. AOPC has also been shown to inhibit tumor growth in animal models of cancer. Furthermore, AOPC has demonstrated potent antimicrobial activity in vitro and in vivo.
実験室実験の利点と制限
AOPC has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, AOPC has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of AOPC and its potential side effects.
将来の方向性
There are several future directions for the research on AOPC. One direction is to optimize the synthesis method to improve the yield and purity of AOPC. Another direction is to investigate the potential of AOPC as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential of AOPC as an antimicrobial agent and its mechanism of action against various bacterial strains. Finally, the development of novel derivatives of AOPC with improved solubility and bioavailability may lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of AOPC involves the reaction of 2-aminopyrrole-3-carbonitrile with 4-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form AOPC. This synthesis method has been optimized to achieve high yields and purity of AOPC.
科学的研究の応用
AOPC has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that AOPC can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the development of various inflammatory diseases. AOPC has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, AOPC has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2-amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-8-9(6-13-10(8)12)7-1-3-14-4-2-7/h6-7,13H,1-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKLSZVTIRQIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)
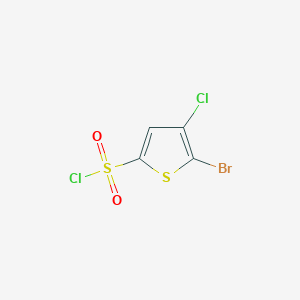
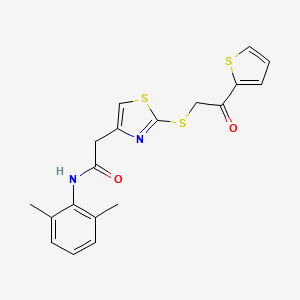
![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)
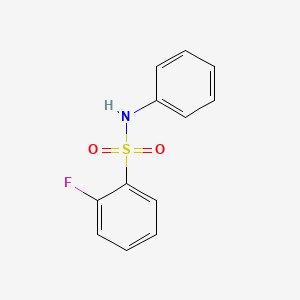
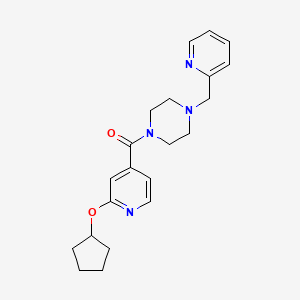
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)
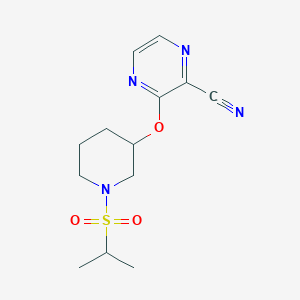

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

